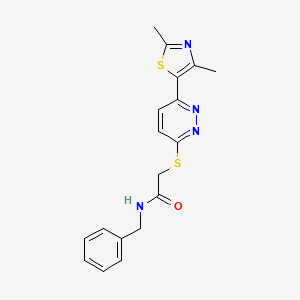

N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a thioacetamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry

In medicinal chemistry, the design and synthesis of compounds for targeted biological activities are crucial. A study focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles, including the compound class to which N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide belongs. These compounds have shown promise in improving metabolic stability, a key factor in drug development (Stec et al., 2011).

Antimicrobial Activity

Antimicrobial resistance is a growing concern, and the development of new antimicrobials is of high priority. Research on the reactivity of acetamide derivatives, including N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, has led to the discovery of compounds with significant antimicrobial activity. These findings underscore the potential of such compounds in addressing the need for new antimicrobials (Fahim & Ismael, 2019).

Radiochemistry for Diagnostic Imaging

In radiochemistry, the synthesis of radiolabeled compounds for diagnostic imaging is an area of intense research. Studies on imidazo[1,2-α]pyridines, which share structural similarities with N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, have led to the development of potential probes for studying the peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Antioxidant Studies

The search for compounds with antioxidant properties is crucial for addressing oxidative stress-related diseases. Novel N-substituted benzyl/phenyl acetamides, akin to N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, have been synthesized and evaluated for their antioxidant activities. These studies offer insights into the potential therapeutic applications of such compounds (Ahmad et al., 2012).

Molecular Docking and In Vitro Screening

The integration of computational methods, such as molecular docking, with in vitro screening has become a staple in modern drug discovery. Compounds structurally related to N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been subjected to molecular docking and in vitro screening, revealing their potential as leads in the development of new therapeutic agents (Flefel et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which are known to have diverse biological activities . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazoles are known to interact with various targets in the cell, leading to changes in cellular processes . The compound’s interaction with its targets could lead to changes in cellular signaling, gene expression, or metabolic pathways.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. Thiazoles have been found to influence a wide range of pathways, including those involved in cell growth, inflammation, and infection . The downstream effects of these changes could include alterations in cell behavior, immune response, or disease progression.

Propriétés

IUPAC Name |

N-benzyl-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-12-18(25-13(2)20-12)15-8-9-17(22-21-15)24-11-16(23)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJYKYHVKWYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)

![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)

![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)

![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)